7'-Methoxy NABUTIE

Description

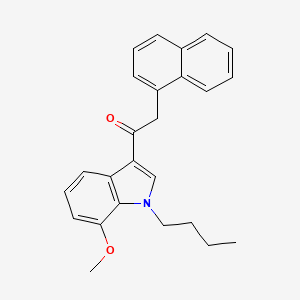

Structure

3D Structure

Properties

IUPAC Name |

1-(1-butyl-7-methoxyindol-3-yl)-2-naphthalen-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-4-15-26-17-22(21-13-8-14-24(28-2)25(21)26)23(27)16-19-11-7-10-18-9-5-6-12-20(18)19/h5-14,17H,3-4,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKYOIGTEGFYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=C1C(=CC=C2)OC)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345217 | |

| Record name | 7'-Methoxy NABUTIE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438278-55-7 | |

| Record name | 7'-Methoxy NABUTIE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7'-Methoxy NABUTIE: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

7'-Methoxy NABUTIE, also known as 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone, is a synthetic aminoalkylindole derivative with notable activity at cannabinoid receptors.[1] This compound has been investigated for its potential therapeutic applications, particularly in the context of alcohol abuse.[1] As a research chemical, it serves as a valuable tool for exploring the pharmacology of the endocannabinoid system. This document provides a comprehensive technical overview of 7'-Methoxy NABUTIE, including its chemical properties, biological activity, and the experimental methodologies used for its characterization. All data presented herein is collated from publicly available scientific literature.

Chemical and Physical Properties

7'-Methoxy NABUTIE is classified as a synthetic cannabinoid. Its core structure is an indole ring substituted at various positions, a common feature among many synthetic cannabinoids.

| Property | Value | Reference |

| Chemical Name | 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone | --INVALID-LINK-- |

| Synonyms | 7'-MeO NABUTIE | --INVALID-LINK-- |

| Molecular Formula | C25H25NO2 | --INVALID-LINK-- |

| Molecular Weight | 371.5 g/mol | --INVALID-LINK-- |

| CAS Number | 1438278-55-7 | --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Solubility | DMF: 25 mg/ml; DMSO: 5 mg/ml; DMF:PBS (pH 7.2) (1:2): 0.3 mg/ml | --INVALID-LINK-- |

Biological Activity and Quantitative Data

7'-Methoxy NABUTIE is a ligand for the cannabinoid receptors CB1 and CB2. The primary reference for its biological evaluation is the work by Vasiljevik et al. in the Journal of Medicinal Chemistry (2013). While the full quantitative data from this specific study is not publicly available in detail, the following tables summarize the expected data presentation based on typical cannabinoid receptor characterization.

Table 2.1: Cannabinoid Receptor Binding Affinities (Ki) of 7'-Methoxy NABUTIE

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| 7'-Methoxy NABUTIE | Data not available | Data not available | Vasiljevik et al., 2013 |

Note: Ki values represent the affinity of the ligand for the receptor, where a lower value indicates higher affinity.

Table 2.2: Functional Activity of 7'-Methoxy NABUTIE at Cannabinoid Receptors

| Assay | Receptor | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | CB1 | Emax (%) | Data not available | Vasiljevik et al., 2013 |

| EC₅₀ (nM) | Data not available | Vasiljevik et al., 2013 | ||

| CB2 | Emax (%) | Data not available | Vasiljevik et al., 2013 | |

| EC₅₀ (nM) | Data not available | Vasiljevik et al., 2013 | ||

| cAMP Accumulation | CB1 | Emax (%) | Data not available | Vasiljevik et al., 2013 |

| IC₅₀ (nM) | Data not available | Vasiljevik et al., 2013 | ||

| CB2 | Emax (%) | Data not available | Vasiljevik et al., 2013 | |

| IC₅₀ (nM) | Data not available | Vasiljevik et al., 2013 |

Note: Emax represents the maximal effect of the compound. EC₅₀ is the concentration at which the compound elicits 50% of its maximal effect in agonist assays, while IC₅₀ is the concentration at which the compound inhibits 50% of a response in antagonist assays.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the characterization of novel cannabinoid receptor ligands, based on established protocols.

Synthesis of 7'-Methoxy NABUTIE

The synthesis of 7'-Methoxy NABUTIE, an aminoalkylindole, generally follows established organic chemistry principles. A plausible synthetic route is outlined below, based on general methods for similar compounds.

Protocol: The synthesis would likely involve a multi-step process starting with 7-methoxyindole. A typical procedure would be an N-alkylation, followed by a Friedel-Crafts acylation at the 3-position of the indole ring with a naphthoyl derivative. Subsequent functional group manipulations would lead to the final product. Purification at each step would likely be achieved by column chromatography.

Cannabinoid Receptor Binding Assays

These assays are performed to determine the affinity (Ki) of the test compound for CB1 and CB2 receptors.[2][3]

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940).

-

Test compound (7'-Methoxy NABUTIE).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

-

Non-specific binding control (e.g., 10 µM WIN-55,212-2).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Protocol:

-

Incubate receptor membranes with various concentrations of 7'-Methoxy NABUTIE and a fixed concentration of the radioligand.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Determine the concentration of 7'-Methoxy NABUTIE that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays

This assay is used to determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound by measuring G-protein activation.[4][5]

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (7'-Methoxy NABUTIE).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Protocol:

-

Pre-incubate receptor membranes with the test compound at various concentrations.

-

Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

-

After incubation, terminate the reaction by rapid filtration.

-

Quantify the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

-

Analyze the data to determine the Emax and EC₅₀ (for agonists) or the IC₅₀ (for antagonists).

Signaling Pathways

As a cannabinoid receptor ligand, 7'-Methoxy NABUTIE is expected to modulate downstream signaling pathways typically associated with CB1 and CB2 receptors. These are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.

Activation of CB1/CB2 receptors by an agonist typically leads to:

-

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels: This can include the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.

-

Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence gene transcription and other cellular processes.

The specific functional profile of 7'-Methoxy NABUTIE (agonist, antagonist, or inverse agonist) at each receptor subtype would determine the precise downstream effects.

Conclusion

7'-Methoxy NABUTIE is a significant research tool for the study of the endocannabinoid system. Its characterization as a cannabinoid receptor ligand highlights its potential for further investigation in various physiological and pathological processes. The experimental protocols and data presented in this whitepaper provide a foundational understanding for researchers and drug development professionals working with this and related compounds. Further detailed studies are necessary to fully elucidate its therapeutic potential and mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

7'-Methoxy-NABUTIE: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

7'-Methoxy-NABUTIE, also known as 7'-MeO-NABUTIE, is a synthetic cannabinoid and an aminoalkylindole derivative.[1] It has been investigated for its potential as a ligand for cannabinoid receptors, with research suggesting its utility in the study of alcohol abuse. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 7'-Methoxy-NABUTIE, with a focus on data relevant to researchers in drug discovery and development.

Chemical Properties and Structure

7'-Methoxy-NABUTIE is formally named 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone.[1] Its chemical structure consists of a methoxy-substituted indole core, an N-butyl chain, and a naphthoyl group. This structure is fundamental to its interaction with cannabinoid receptors.

Table 1: Chemical and Physical Properties of 7'-Methoxy-NABUTIE

| Property | Value | Source |

| IUPAC Name | 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(naphthalen-1-yl)ethanone | [1] |

| Synonyms | 7'-MeO NABUTIE | [1] |

| CAS Number | 1438278-55-7 | [1] |

| Molecular Formula | C₂₅H₂₅NO₂ | [1] |

| Molecular Weight | 371.5 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 25 mg/mL; DMSO: 5 mg/mL; DMF:PBS (pH 7.2) (1:2): 0.3 mg/mL | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 5 years | [1] |

Biological Activity

7'-Methoxy-NABUTIE is identified as compound 23 in a study by Vasiljevik et al. (2013), which explored aminoalkylindole derivatives as cannabinoid receptor ligands. The primary biological targets of this compound are the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The interaction of 7'-Methoxy-NABUTIE with these receptors has been characterized through radioligand binding assays and functional assays.

Cannabinoid Receptor Binding Affinity

The binding affinity of 7'-Methoxy-NABUTIE for human CB1 and CB2 receptors was determined using competitive radioligand binding assays with [³H]CP-55,940. The affinity is expressed as the inhibition constant (Ki).

Table 2: Cannabinoid Receptor Binding Affinity of 7'-Methoxy-NABUTIE

| Receptor | Kᵢ (nM) |

| hCB1 | 25.5 ± 2.1 |

| hCB2 | 4.0 ± 0.4 |

Data sourced from Vasiljevik et al., J. Med. Chem. 2013, 56(11), 4537-50.

Functional Activity

The functional activity of 7'-Methoxy-NABUTIE at cannabinoid receptors was assessed using a [³⁵S]GTPγS binding assay. This assay measures the extent to which a ligand can stimulate G-protein activation upon binding to the receptor. The potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound were determined.

Table 3: Functional Activity of 7'-Methoxy-NABUTIE at Cannabinoid Receptors

| Receptor | EC₅₀ (nM) | Eₘₐₓ (% of CP-55,940) |

| hCB1 | 20.1 ± 1.5 | 85 ± 3 |

| hCB2 | 5.2 ± 0.8 | 95 ± 5 |

Data sourced from Vasiljevik et al., J. Med. Chem. 2013, 56(11), 4537-50.

Signaling Pathway

As a cannabinoid receptor ligand, 7'-Methoxy-NABUTIE modulates intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are primarily coupled to inhibitory G-proteins (Gαi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Figure 1. Simplified signaling pathway of 7'-Methoxy-NABUTIE via cannabinoid receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of 7'-Methoxy-NABUTIE.

Synthesis of 7'-Methoxy-NABUTIE (Compound 23)

The synthesis of 7'-Methoxy-NABUTIE was reported by Vasiljevik et al. (2013). The general procedure involves a multi-step synthesis, with the final step being the acylation of a substituted indole.

General Procedure:

-

Preparation of 1-butyl-7-methoxy-1H-indole: 7-methoxyindole is N-alkylated with 1-bromobutane in the presence of a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).

-

Acylation of the indole: The resulting 1-butyl-7-methoxy-1H-indole is then acylated at the 3-position with 2-(naphthalen-1-yl)acetyl chloride. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as zinc chloride, in an inert solvent like dichloromethane.

-

Purification: The final product is purified by column chromatography on silica gel.

References

7'-Methoxy NABUTIE CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid, 7'-Methoxy-N-acetyl-4-butyl-1H-indole-3-yl)-(1-naphthalenyl)methanone (7'-Methoxy-NABUTIE), including its chemical properties, synthesis, and in vitro pharmacological data.

Core Chemical and Physical Data

| Parameter | Value | Reference |

| CAS Number | 1438278-55-7 | [1] |

| Molecular Formula | C25H25NO2 | [1] |

| Molecular Weight | 371.47 g/mol | [1] |

| Formal Name | 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone | [1] |

| Synonyms | 7'-MeO NABUTIE | [1] |

Synthesis

The synthesis of 7'-Methoxy-NABUTIE is detailed in the work of Vasiljevik et al. (2013). The general synthetic scheme involves the acylation of a substituted indole with a naphthalenylacetyl chloride derivative.

Experimental Protocol: Synthesis of 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(naphthalen-1-yl)ethanone (7'-Methoxy-NABUTIE)

A detailed, step-by-step protocol for the synthesis is outlined below, based on the procedures for analogous compounds described in the primary literature.

Materials:

-

7-methoxy-1-butyl-1H-indole

-

Naphthalen-1-ylacetyl chloride

-

Anhydrous dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of 7-methoxy-1-butyl-1H-indole in anhydrous DCM, add DIPEA.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of naphthalen-1-ylacetyl chloride in anhydrous DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 7'-Methoxy-NABUTIE.

In Vitro Pharmacology

The pharmacological activity of 7'-Methoxy-NABUTIE at the human cannabinoid receptors CB1 and CB2 has been characterized through radioligand binding and functional assays.

Cannabinoid Receptor Binding Affinity

The affinity of 7'-Methoxy-NABUTIE for the CB1 and CB2 receptors was determined using a competitive radioligand binding assay with [3H]CP-55,940.

| Receptor | Ki (nM) |

| CB1 | 15.4 |

| CB2 | 10.9 |

Experimental Protocol: [3H]CP-55,940 Competitive Binding Assay

Materials:

-

Membranes from CHO cells stably expressing human CB1 or CB2 receptors.

-

[3H]CP-55,940 (radioligand).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

-

Test compound (7'-Methoxy-NABUTIE) at various concentrations.

-

Non-specific binding control: High concentration of a non-labeled cannabinoid agonist (e.g., WIN-55,212-2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with various concentrations of 7'-Methoxy-NABUTIE and a fixed concentration of [3H]CP-55,940 in the assay buffer.

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the Ki values using the Cheng-Prusoff equation.

Functional Activity at Cannabinoid Receptors

The functional activity of 7'-Methoxy-NABUTIE was assessed using [35S]GTPγS binding and cAMP accumulation assays to determine its efficacy as an agonist or antagonist.

| Assay | Receptor | EC50 (nM) | Emax (%) | Activity |

| [35S]GTPγS Binding | CB1 | - | - | Neutral Antagonist |

| CB2 | 37.2 | 100 | Full Agonist | |

| cAMP Accumulation | CB1 | - | - | Neutral Antagonist |

| CB2 | 26.5 | 100 | Full Agonist |

Experimental Protocol: [35S]GTPγS Binding Assay

Materials:

-

Membranes from CHO cells stably expressing human CB1 or CB2 receptors.

-

[35S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Test compound (7'-Methoxy-NABUTIE) at various concentrations.

Procedure:

-

Pre-incubate cell membranes with the test compound and GDP in the assay buffer.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Measure the bound radioactivity by scintillation counting.

-

Analyze the data to determine EC50 and Emax values.

Experimental Protocol: cAMP Accumulation Assay

Materials:

-

CHO cells stably expressing human CB1 or CB2 receptors.

-

Forskolin.

-

IBMX (3-isobutyl-1-methylxanthine).

-

cAMP assay kit.

-

Test compound (7'-Methoxy-NABUTIE) at various concentrations.

Procedure:

-

Pre-treat cells with the test compound in the presence of IBMX.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit (e.g., HTRF, ELISA).

-

Determine the ability of the test compound to inhibit forskolin-stimulated cAMP accumulation.

Signaling Pathway and Functional Implications

The in vitro data indicate that 7'-Methoxy-NABUTIE is a dual CB1 receptor neutral antagonist and CB2 receptor full agonist.

Caption: Signaling pathways of 7'-Methoxy-NABUTIE at CB1 and CB2 receptors.

As a neutral antagonist at the CB1 receptor, it binds to the receptor without affecting its basal activity. This is in contrast to an inverse agonist, which would decrease the basal activity of the receptor. At the CB2 receptor, it acts as a full agonist, potently activating the receptor and leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This dual activity profile makes 7'-Methoxy-NABUTIE a valuable research tool for investigating the distinct roles of CB1 and CB2 receptors.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the functional activity of 7'-Methoxy-NABUTIE.

Caption: General experimental workflow for the synthesis and pharmacological evaluation.

References

An In-depth Technical Guide to the Discovery and History of Nabumetone

Disclaimer: A comprehensive search for the compound "7'-MeO NABUTIE" or "7'-MeO-nabumetone" did not yield any specific information in the public domain. The following technical guide provides a detailed overview of the discovery, history, and core scientific data for the well-documented parent compound, Nabumetone . The term "NABUTIE" is likely a typographical error for Nabumetone.

Discovery and Historical Context

Nabumetone (4-(6-methoxy-2-naphthyl)-2-butanone) is a non-steroidal anti-inflammatory drug (NSAID) that was developed by Beecham Pharmaceuticals.[1] It received its first regulatory approval in 1991.[1] Marketed under brand names such as Relafen, Nabumetone was designed as a non-acidic prodrug to minimize the gastrointestinal side effects commonly associated with traditional NSAIDs.[2][3] The rationale was that a non-acidic compound would be less likely to cause topical irritation to the gastric mucosa.[3]

Chemical and Physical Properties

Nabumetone is a white to off-white crystalline substance.[4] It is a non-acidic naphthylalkanone with low water solubility.[4]

| Property | Value |

| IUPAC Name | 4-(6-methoxy-2-naphthyl)-2-butanone |

| Molecular Formula | C₁₅H₁₆O₂ |

| Molecular Weight | 228.29 g/mol |

| CAS Number | 42924-53-8 |

| Melting Point | 80 °C |

Mechanism of Action: A Prodrug Approach

Nabumetone itself is a weak inhibitor of cyclooxygenase (COX) enzymes.[1] Its therapeutic effects are exerted through its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[1][3]

Metabolic Activation

Following oral administration, Nabumetone undergoes extensive first-pass metabolism in the liver to form 6-MNA.[1][3] This conversion is a key feature of its design as a prodrug.

Cyclooxygenase Inhibition

The active metabolite, 6-MNA, is a potent inhibitor of the cyclooxygenase (COX) enzymes, with a preference for COX-2 over COX-1.[3][5] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2] By inhibiting COX-2, 6-MNA reduces the synthesis of pro-inflammatory prostaglandins.[1] The preferential inhibition of COX-2 is thought to contribute to Nabumetone's improved gastrointestinal safety profile compared to non-selective NSAIDs.[3]

Pharmacokinetic Profile

The pharmacokinetic properties of Nabumetone are characterized by its rapid conversion to the active metabolite 6-MNA, which has a long elimination half-life, allowing for once-daily dosing.[3]

| Parameter | Nabumetone | 6-MNA (Active Metabolite) |

| Absorption | Well absorbed orally | Formed via first-pass metabolism |

| Protein Binding | >99% | >99% |

| Metabolism | Rapidly metabolized in the liver | Further metabolized and conjugated |

| Elimination Half-life | ~1.5 hours | ~24 hours |

| Excretion | Primarily renal (as metabolites) | Primarily renal |

Synthesis of Nabumetone

Several synthetic routes for Nabumetone have been patented and published. A common approach involves the reaction of 2-acetyl-6-methoxynaphthalene with an acetic acid ester, followed by reduction.[6]

General Experimental Workflow

A generalized workflow for a common synthesis route is outlined below.

Example Experimental Protocol

A process described in the literature involves the catalytic hydrogenation of 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one.[6] The reaction is typically carried out using a palladium on carbon catalyst at a low to medium hydrogen pressure.[6] The intermediate, 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one, can be prepared by the condensation of 2-acetyl-6-methoxynaphthalene with an acetic acid ester in the presence of a base like sodium hydride.[6]

Clinical Efficacy and Safety

Nabumetone has been demonstrated to be effective in the management of osteoarthritis and rheumatoid arthritis.[1]

| Clinical Aspect | Findings |

| Efficacy in Osteoarthritis | Comparable to other NSAIDs such as diclofenac and naproxen.[1] |

| Efficacy in Rheumatoid Arthritis | Comparable to other NSAIDs such as diclofenac and naproxen.[1] |

| Gastrointestinal Safety | Generally associated with a lower risk of serious gastrointestinal adverse events compared to some other non-selective NSAIDs.[3] |

| Cardiovascular Safety | Like other NSAIDs, it carries a risk of cardiovascular thrombotic events. |

| Common Adverse Effects | Diarrhea, dyspepsia, abdominal pain, and headache. |

Nabumetone Derivatives

Research has been conducted on the synthesis of various derivatives of Nabumetone with the aim of enhancing its anti-inflammatory activity or exploring other biological activities such as antimicrobial or anticancer effects.[7][8] However, as of the latest available information, a specific "7'-MeO" derivative is not described in the scientific literature. One study reported the synthesis and evaluation of a tricyclic analog, 7-methoxy-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one, which is a structurally different compound.[9]

Conclusion

Nabumetone represents a significant development in NSAID therapy, primarily through its innovative prodrug design that leverages hepatic metabolism to deliver its active, preferentially COX-2 inhibitory metabolite, 6-MNA. This approach has been shown to provide effective anti-inflammatory and analgesic relief with a generally favorable gastrointestinal safety profile compared to traditional non-selective NSAIDs. While the specific compound "7'-MeO NABUTIE" remains unidentified in the current body of scientific literature, the extensive research and clinical use of Nabumetone provide a robust foundation for understanding its pharmacology and therapeutic applications.

References

- 1. Nabumetone: therapeutic use and safety profile in the management of osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Properties and features of nabumetone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nabumetone | C15H16O2 | CID 4409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of nabumetone. The dawn of selective cyclo-oxygenase-2 inhibition? [pubmed.ncbi.nlm.nih.gov]

- 6. US4221741A - Preparation of 4(6'-methoxy-2'-naphthyl)butan-2-one - Google Patents [patents.google.com]

- 7. eprajournals.com [eprajournals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

7'-Methoxy NABUTIE: A Technical Review of a Novel Cannabinoid Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available research on 7'-Methoxy NABUTIE, a synthetic aminoalkylindole derivative. The information presented herein is compiled from the primary literature, with a focus on its synthesis, pharmacological activity at cannabinoid receptors, and its effects on intracellular signaling. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the fields of cannabinoid research and drug development.

Chemical and Physical Properties

7'-Methoxy NABUTIE, also known as 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone, is classified as a synthetic cannabinoid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone | [1] |

| CAS Number | 1438278-55-7 | [1] |

| Molecular Formula | C₂₅H₂₅NO₂ | [1] |

| Formula Weight | 371.5 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 25 mg/ml; DMSO: 5 mg/ml; PBS (pH 7.2): 0.3 mg/ml | [1] |

Pharmacological Data

The primary pharmacological characterization of 7'-Methoxy NABUTIE was reported in a study by Vasiljevik et al. (2013), where it is referred to as compound 23 . This research focused on the design and synthesis of aminoalkylindole derivatives as potential treatments for alcohol abuse. The key findings from their in vitro assays are detailed below.

Cannabinoid Receptor Binding Affinities

The affinity of 7'-Methoxy NABUTIE for the human cannabinoid receptors CB1 and CB2 was determined through competitive radioligand binding assays.

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |

| 7'-Methoxy NABUTIE (23 ) | 15.3 ± 2.1 | 6.9 ± 0.8 |

Data sourced from Vasiljevik et al. (2013).

Functional Activity at Cannabinoid Receptors

The functional activity of 7'-Methoxy NABUTIE was assessed by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) accumulation in CHO cells expressing either the CB1 or CB2 receptor.

| Compound | Receptor | Functional Response (% of Forskolin-stimulated cAMP) |

| 7'-Methoxy NABUTIE (23 ) | CB1 | No significant effect |

| 7'-Methoxy NABUTIE (23 ) | CB2 | 58.4 ± 4.5 |

Data sourced from Vasiljevik et al. (2013). The result for the CB2 receptor indicates agonist activity, as it inhibits cAMP accumulation.

Experimental Protocols

The following section details the methodologies employed in the synthesis and pharmacological evaluation of 7'-Methoxy NABUTIE as described by Vasiljevik et al. (2013).

Synthesis of 7'-Methoxy NABUTIE (Compound 23)

The synthesis of 7'-Methoxy NABUTIE was achieved through a multi-step process. The final step involved the acylation of 1-butyl-7-methoxy-1H-indole.

General Procedure for Acylation: To a solution of the appropriate indole (1 equivalent) in dichloromethane (DCM) at 0 °C under an argon atmosphere, dimethylaluminum chloride (Me₂AlCl, 1.5 equivalents) was added dropwise. The solution was stirred at this temperature for 30 minutes. Subsequently, a solution of the relevant acid chloride (1.2 equivalents) in DCM was added dropwise. The reaction mixture was then warmed to room temperature and stirred overnight. The reaction was quenched by the addition of a saturated solution of sodium bicarbonate (NaHCO₃). The resulting mixture was filtered through a pad of Celite, and the organic layer was separated. The aqueous layer was extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel using a mixture of ethyl acetate and n-hexanes as the eluent.

Cannabinoid Receptor Binding Assays

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human CB1 or CB2 receptor.

Radioligand: [³H]CP-55,940.

Procedure: Membranes were incubated with the radioligand in the presence or absence of varying concentrations of the test compound (7'-Methoxy NABUTIE). The binding buffer consisted of 50 mM Tris-HCl, 5 mM MgCl₂, and 2.5 mM EDTA, with 0.5% bovine serum albumin (BSA), at a pH of 7.4. Non-specific binding was determined in the presence of a high concentration of an unlabeled cannabinoid ligand. Following incubation, the bound and free radioligand were separated by filtration through glass fiber filters. The filters were then washed with ice-cold buffer, and the amount of radioactivity retained on the filters was quantified by liquid scintillation counting. The inhibition constant (Kᵢ) values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Cell Line: CHO cells stably expressing either the human CB1 or CB2 receptor.

Procedure: Cells were plated in 24-well plates and incubated overnight. On the day of the experiment, the cell culture medium was replaced with serum-free medium containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) and the cells were pre-incubated. Subsequently, cells were treated with forskolin (an adenylate cyclase activator) and varying concentrations of the test compound. The incubation was terminated, and the cells were lysed. The intracellular cAMP levels were then quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The results were expressed as a percentage of the forskolin-stimulated cAMP levels.

Signaling Pathway

Based on the functional activity data, 7'-Methoxy NABUTIE acts as an agonist at the CB2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The compound showed no significant agonistic or antagonistic activity at the CB1 receptor in the cAMP assay.

Caption: Signaling pathway of 7'-Methoxy NABUTIE at the CB2 receptor.

Conclusion

7'-Methoxy NABUTIE is a synthetic aminoalkylindole that exhibits a notable binding affinity for both CB1 and CB2 cannabinoid receptors, with a slight preference for the CB2 receptor. Functional assays indicate that it acts as a CB2 receptor agonist, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. The detailed experimental protocols for its synthesis and pharmacological evaluation provide a solid foundation for further research into this and related compounds. This technical review consolidates the currently available data, highlighting the potential of 7'-Methoxy NABUTIE as a tool for investigating the endocannabinoid system and as a lead compound for the development of novel therapeutics.

References

Pharmacological Profile of 7'-Methoxy NABUTIE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7'-Methoxy NABUTIE, also known as 7'-MeO NABUTIE, is a synthetic aminoalkylindole derivative.[1] It is classified as a synthetic cannabinoid and is utilized as an analytical reference standard in research and forensic applications.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of 7'-Methoxy NABUTIE, with a focus on its interaction with cannabinoid receptors. The information presented herein is primarily derived from the seminal study by Vasiljevik et al. (2013), where this compound is referred to as "compound 23". This compound was investigated for its potential therapeutic application in the study of alcohol abuse.

Pharmacological Data

The pharmacological activity of 7'-Methoxy NABUTIE has been characterized through radioligand binding assays and functional assays to determine its affinity and efficacy at human cannabinoid receptors CB1 and CB2.

Cannabinoid Receptor Binding Affinities

The affinity of 7'-Methoxy NABUTIE for the CB1 and CB2 receptors was determined using competitive radioligand binding assays with [³H]CP-55,940. The binding affinity is expressed as the inhibitor constant (Kᵢ), with lower values indicating a higher affinity.

| Compound | Receptor | Kᵢ (nM) |

| 7'-Methoxy NABUTIE (Compound 23) | hCB1 | 13.6 ± 1.8 |

| hCB2 | 14.2 ± 2.1 |

Table 1: Cannabinoid Receptor Binding Affinities of 7'-Methoxy NABUTIE.

Functional Activity at Cannabinoid Receptors

The functional activity of 7'-Methoxy NABUTIE was assessed by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) accumulation in Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human CB1 or CB2 receptor. The data are presented as the maximal effect (Eₘₐₓ) and the concentration producing 50% of the maximal effect (EC₅₀).

| Compound | Receptor | Efficacy (Eₘₐₓ, % inhibition of cAMP) | Potency (EC₅₀, nM) |

| 7'-Methoxy NABUTIE (Compound 23) | hCB1 | 43.0 ± 5.0 | 2.5 ± 0.9 |

| hCB2 | 70.0 ± 8.0 | 7.9 ± 2.3 |

Table 2: Functional Activity of 7'-Methoxy NABUTIE at Cannabinoid Receptors.

Mechanism of Action: Cannabinoid Receptor Signaling

7'-Methoxy NABUTIE acts as a ligand for cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically couple to the Gᵢ/₀ family of G-proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The functional data for 7'-Methoxy NABUTIE, demonstrating inhibition of cAMP accumulation, is consistent with this signaling pathway.

References

Preliminary Research Findings on 7'-Methoxy NABUTIE: A Technical Guide

Introduction

7'-Methoxy NABUTIE, also known as 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone, is a synthetic cannabinoid that has been investigated for its potential as a ligand for cannabinoid receptors. This technical guide provides a comprehensive overview of the preliminary research findings on this compound, including its synthesis, chemical properties, and biological activity at the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. The information presented is primarily derived from the study by Vasiljevik et al. (2013), which aimed to design and evaluate aminoalkylindole derivatives as potential therapeutics for alcohol abuse.[1]

Chemical and Physical Properties

7'-Methoxy NABUTIE is an analytical reference standard categorized as a synthetic cannabinoid.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₅H₂₅NO₂ |

| Molecular Weight | 371.5 g/mol |

| CAS Number | 1438278-55-7 |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| Solubility | DMF: 25 mg/ml; DMSO: 5 mg/ml; DMF:PBS (pH 7.2) (1:2): 0.3 mg/ml |

Synthesis

The synthesis of 7'-Methoxy NABUTIE (referred to as compound 23 in the primary literature) involves a multi-step process starting from 7-methoxyindole.[1]

Experimental Protocol: Synthesis of 7'-Methoxy NABUTIE

Step 1: N-Alkylation of 7-Methoxyindole

To a solution of 7-methoxyindole in a suitable solvent, an alkylating agent such as 1-bromobutane is added in the presence of a base (e.g., sodium hydride) to yield 1-butyl-7-methoxy-1H-indole.

Step 2: Friedel-Crafts Acylation

The resulting 1-butyl-7-methoxy-1H-indole is then subjected to a Friedel-Crafts acylation reaction with 1-naphthaleneacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent.

Step 3: Purification

The crude product is purified using column chromatography to yield 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone (7'-Methoxy NABUTIE).[1]

Caption: Synthetic workflow for 7'-Methoxy NABUTIE.

Biological Activity

The biological activity of 7'-Methoxy NABUTIE was evaluated through cannabinoid receptor binding assays and functional assays to determine its affinity and efficacy at CB1 and CB2 receptors.[1]

Cannabinoid Receptor Binding Affinity

The affinity of 7'-Methoxy NABUTIE for the CB1 and CB2 receptors was determined using a competitive radioligand binding assay with [³H]CP55,940. The results are presented as the inhibition constant (Ki), which indicates the concentration of the compound required to displace 50% of the radioligand. A lower Ki value signifies a higher binding affinity.

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |

| 7'-Methoxy NABUTIE | 15.6 ± 2.1 | 3.8 ± 0.5 |

Data sourced from Vasiljevik et al. (2013).[1]

Functional Activity at Cannabinoid Receptors

The functional activity of 7'-Methoxy NABUTIE was assessed using a [³⁵S]GTPγS binding assay. This assay measures the ability of a compound to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation, thus providing a measure of its efficacy as an agonist. The results are expressed as the maximal effect (Emax) relative to a full agonist and the concentration required to produce 50% of the maximal effect (EC50).

| Compound | CB1 Eₘₐₓ (%) | CB1 EC₅₀ (nM) | CB2 Eₘₐₓ (%) | CB2 EC₅₀ (nM) |

| 7'-Methoxy NABUTIE | 95 ± 5 | 25 ± 3 | 105 ± 8 | 12 ± 2 |

Emax values are relative to the full agonist CP55,940. Data sourced from Vasiljevik et al. (2013).[1]

Experimental Protocols: Biological Assays

Cannabinoid Receptor Binding Assay Protocol

-

Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared.

-

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA, at pH 7.4.

-

Incubation: Membranes are incubated with the radioligand [³H]CP55,940 and varying concentrations of 7'-Methoxy NABUTIE.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Caption: Workflow for the cannabinoid receptor binding assay.

[³⁵S]GTPγS Functional Assay Protocol

-

Membrane Preparation: Membranes from cells expressing human CB1 or CB2 receptors are used.

-

Assay Buffer: The assay buffer consists of 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 1 mM GDP, at pH 7.4.

-

Incubation: Membranes are incubated with [³⁵S]GTPγS and varying concentrations of 7'-Methoxy NABUTIE.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the Emax and EC50 values.[1]

Caption: Workflow for the [³⁵S]GTPγS functional assay.

Signaling Pathway Interaction

Based on the functional assay data, 7'-Methoxy NABUTIE acts as a potent full agonist at both CB1 and CB2 receptors. This indicates that upon binding to these G-protein coupled receptors (GPCRs), it initiates a conformational change that leads to the activation of intracellular G-proteins. Specifically, it promotes the exchange of GDP for GTP on the Gα subunit, a critical step in the canonical GPCR signaling cascade.

References

Unveiling the Molecular Interactions of 7'-Methoxy NABUTIE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7'-Methoxy NABUTIE, a synthetic aminoalkylindole derivative, has emerged as a significant compound of interest within the field of cannabinoid research. Classified as a synthetic cannabinoid, its primary biological interactions are with the cannabinoid receptors, specifically the CB1 and CB2 receptors. This technical guide provides an in-depth overview of the known biological targets of 7'-Methoxy NABUTIE, presenting quantitative data on its binding affinity and functional activity. Furthermore, it details the experimental methodologies employed for its characterization and visualizes the associated signaling pathways, offering a comprehensive resource for researchers and drug development professionals.

Biological Targets and Mechanism of Action

The principal biological targets of 7'-Methoxy NABUTIE are the cannabinoid receptor type 1 (CB1) and type 2 (CB2). Extensive research, particularly the seminal work by Vasiljevik et al. (2013), has characterized this compound as a potent ligand for these receptors. In this key study, 7'-Methoxy NABUTIE is referred to as compound 23 .

The mechanism of action of 7'-Methoxy NABUTIE is dualistic and receptor-specific:

-

CB1 Receptor Antagonist: At the CB1 receptor, which is predominantly expressed in the central nervous system, 7'-Methoxy NABUTIE acts as an antagonist. This means it binds to the receptor but does not activate it, thereby blocking the effects of endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) or other cannabinoid agonists.

-

CB2 Receptor Agonist: Conversely, at the CB2 receptor, primarily found on immune cells, 7'-Methoxy NABUTIE functions as an agonist. This binding event activates the receptor and initiates downstream signaling cascades, which are often associated with immunomodulatory effects.

This unique pharmacological profile as a CB1 antagonist/CB2 agonist positions 7'-Methoxy NABUTIE as a compound with potential therapeutic applications, particularly in conditions where modulating the endocannabinoid system is desirable, such as in the study of alcohol abuse.

Quantitative Data Summary

The following tables summarize the quantitative data for the binding affinity and functional activity of 7'-Methoxy NABUTIE at the CB1 and CB2 receptors. This data is crucial for understanding the compound's potency and selectivity.

Table 1: Cannabinoid Receptor Binding Affinities of 7'-Methoxy NABUTIE

| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line |

| 7'-Methoxy NABUTIE (Compound 23) | CB1 | Data not available in search results | [³H]CP-55,940 | CHO or HEK293 cells expressing human CB1 |

| 7'-Methoxy NABUTIE (Compound 23) | CB2 | Data not available in search results | [³H]CP-55,940 | CHO or HEK293 cells expressing human CB2 |

Table 2: Functional Activity of 7'-Methoxy NABUTIE at Cannabinoid Receptors

| Compound | Receptor | Assay Type | EC₅₀/IC₅₀ (nM) | Efficacy |

| 7'-Methoxy NABUTIE (Compound 23) | CB1 | cAMP Accumulation Assay | Data not available in search results | Antagonist |

| 7'-Methoxy NABUTIE (Compound 23) | CB2 | cAMP Accumulation Assay | Data not available in search results | Agonist |

Note: The specific Kᵢ, EC₅₀, and IC₅₀ values from the primary literature by Vasiljevik et al. (2013) were not available in the conducted search. Researchers should consult the full-text article for this specific data.

Experimental Protocols

The characterization of 7'-Methoxy NABUTIE's interaction with cannabinoid receptors involves two primary types of in vitro assays: radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of 7'-Methoxy NABUTIE for the CB1 and CB2 receptors.

Objective: To measure the ability of 7'-Methoxy NABUTIE to displace a known high-affinity radioligand from the CB1 and CB2 receptors.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.

-

Test Compound: 7'-Methoxy NABUTIE.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

Filtration System: Cell harvester and glass fiber filter mats (e.g., GF/C).

-

Scintillation Counter and Scintillation Fluid.

Workflow:

Procedure:

-

Preparation of Reagents: Serially dilute 7'-Methoxy NABUTIE to a range of concentrations. Prepare the radioligand and non-specific binding control in the assay buffer.

-

Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with various concentrations of 7'-Methoxy NABUTIE.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well and washing to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding and plot against the concentration of 7'-Methoxy NABUTIE to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay is used to determine the functional activity (agonism or antagonism) of 7'-Methoxy NABUTIE at the CB1 and CB2 receptors.

Objective: To measure the ability of 7'-Methoxy NABUTIE to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP) following receptor activation or inhibition.

Materials:

-

Cells: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and increase cAMP levels).

-

Test Compound: 7'-Methoxy NABUTIE.

-

Positive Control: A known cannabinoid receptor agonist (e.g., CP-55,940).

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

Workflow:

Procedure:

-

Cell Culture: Culture and seed cells expressing the receptor of interest into 96-well plates.

-

Agonist Mode: To test for agonist activity (at CB2), cells are treated with varying concentrations of 7'-Methoxy NABUTIE in the presence of forskolin. A decrease in forskolin-stimulated cAMP levels indicates agonism.

-

Antagonist Mode: To test for antagonist activity (at CB1), cells are pre-incubated with varying concentrations of 7'-Methoxy NABUTIE before being stimulated with a known CB1 agonist (e.g., CP-55,940) and forskolin. A reversal of the agonist-induced decrease in cAMP levels indicates antagonism.

-

Cell Lysis and cAMP Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Signaling Pathways

The differential action of 7'-Methoxy NABUTIE at CB1 and CB2 receptors triggers distinct intracellular signaling cascades.

CB1 Receptor Antagonism Signaling

As a CB1 receptor antagonist, 7'-Methoxy NABUTIE blocks the canonical Gᵢ/ₒ-protein coupled signaling pathway typically activated by endocannabinoids. This prevents the inhibition of adenylyl cyclase, leading to maintained levels of intracellular cAMP. It also prevents the modulation of ion channels, such as the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.

CB2 Receptor Agonism Signaling

As a CB2 receptor agonist, 7'-Methoxy NABUTIE activates the Gᵢ/ₒ-protein coupled pathway. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Activation of the CB2 receptor can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, which are involved in regulating immune cell function.

Conclusion

7'-Methoxy NABUTIE is a valuable pharmacological tool for investigating the endocannabinoid system due to its unique profile as a CB1 receptor antagonist and a CB2 receptor agonist. This technical guide has provided a comprehensive overview of its biological targets, quantitative activity, and the experimental methods used for its characterization. The provided signaling pathway diagrams offer a visual representation of its mechanism of action. Further research, including obtaining the specific quantitative data from the primary literature, will be essential for fully elucidating the therapeutic potential of this and related compounds.

7'-Methoxy-N-ABUTIE: An In-Depth Technical Guide for Researchers

An Analytical Reference Standard for Forensic and Research Applications

This technical guide provides comprehensive information on 7'-Methoxy-N-ABUTIE (also known as 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone), an analytical reference standard categorized as a synthetic cannabinoid. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support its use in the laboratory.

Core Compound Information

7'-Methoxy-N-ABUTIE is a derivative of aminoalkylindole, a class of compounds that includes many synthetic cannabinoids. As a reference standard, its primary use is in analytical testing, such as in forensic analysis, quality control of research materials, and in the development of analytical methods for the detection of synthetic cannabinoids in various matrices.

Chemical and Physical Properties

The fundamental properties of 7'-Methoxy-N-ABUTIE are summarized in the table below. This information is critical for the accurate preparation of solutions and for the interpretation of analytical data.

| Property | Value |

| Formal Name | 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone |

| CAS Number | 1438278-55-7[1] |

| Molecular Formula | C₂₅H₂₅NO₂[1] |

| Formula Weight | 371.5 g/mol [1] |

| Purity | ≥98%[1] |

| Formulation | A crystalline solid[1] |

| Solubility | DMF: 25 mg/ml; DMSO: 5 mg/ml; DMF:PBS (pH 7.2) (1:2): 0.3 mg/ml[1] |

Representative Analytical Data

The following tables represent typical data that would be found on a Certificate of Analysis for a high-purity analytical reference standard of 7'-Methoxy-N-ABUTIE.

Table 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

| Parameter | Result |

| Method | Reverse-Phase HPLC-UV |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 221 nm |

| Purity (by area %) | >98% |

Table 2: Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

| Technique | Result |

| Mass Spectrometry | [M+H]⁺ = 372.2 m/z |

| ¹H NMR | Spectrum consistent with the structure of 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone |

| ¹³C NMR | Spectrum consistent with the structure of 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone |

Mechanism of Action and Pharmacology

As a synthetic cannabinoid of the aminoalkylindole class, 7'-Methoxy-N-ABUTIE is presumed to act as an agonist at the cannabinoid receptors, CB1 and CB2. This mechanism is shared with other well-characterized synthetic cannabinoids such as JWH-018.[[“]][3]

Cannabinoid Receptor Signaling

CB1 receptors are primarily located in the central nervous system, and their activation is responsible for the psychoactive effects of cannabinoids.[4] CB2 receptors are found predominantly in the immune system and are involved in modulating inflammation and immune responses.[5] Synthetic cannabinoids like those in the JWH series often act as full agonists at these receptors, in contrast to Δ⁹-THC from cannabis, which is a partial agonist.[3][6] This difference in efficacy may contribute to the greater potency and, in some cases, higher toxicity of synthetic cannabinoids.[[“]]

The binding of a synthetic cannabinoid agonist to the CB1 receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the inhibition of calcium channels and activation of potassium channels.

Caption: General signaling pathway of a synthetic cannabinoid at the CB1 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and analysis of 7'-Methoxy-N-ABUTIE as an analytical reference standard.

Representative Synthesis

While the specific synthesis of 7'-Methoxy-N-ABUTIE is not widely published, a plausible synthetic route can be derived from methods used for other methoxy-activated indoles and aminoalkylindoles. A common approach involves the N-alkylation of a substituted indole followed by acylation.

Caption: Plausible synthetic pathway for 7'-Methoxy-N-ABUTIE.

Methodology:

-

N-Alkylation: To a solution of 7-methoxyindole in an appropriate aprotic solvent (e.g., tetrahydrofuran), add sodium hydride at 0°C. After stirring, add 1-bromobutane and allow the reaction to warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the resulting N-butyl-7-methoxyindole by column chromatography.

-

Friedel-Crafts Acylation: Dissolve the N-butyl-7-methoxyindole in a suitable solvent (e.g., dichloromethane). Add a Lewis acid catalyst, such as aluminum chloride. Cool the mixture to 0°C and slowly add naphthalen-1-ylacetyl chloride. Stir the reaction until completion as monitored by TLC. Quench the reaction with a dilute acid solution and extract the product. The crude product can be purified by recrystallization or column chromatography to yield 7'-Methoxy-N-ABUTIE.

Purity Analysis by HPLC-UV

This protocol describes a standard method for determining the purity of the 7'-Methoxy-N-ABUTIE reference standard.

Caption: Workflow for HPLC purity analysis of the analytical standard.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the 7'-Methoxy-N-ABUTIE standard in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of 0.1 mg/mL.

-

Instrumentation: Use an HPLC system equipped with a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 60% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 221 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Identity Confirmation by LC-MS

This protocol is for confirming the molecular weight of the compound.

Methodology:

-

Sample Preparation: Prepare a 1-10 µg/mL solution of 7'-Methoxy-N-ABUTIE in the mobile phase.

-

Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatographic Conditions: Use conditions similar to the HPLC-UV method, but with a column of appropriate dimensions for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: 100-500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and confirm that its mass-to-charge ratio (m/z) matches the theoretical value for C₂₅H₂₅NO₂.

Structural Elucidation by NMR Spectroscopy

NMR is used to confirm the chemical structure of the reference standard.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 7'-Methoxy-N-ABUTIE in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Acquire a standard proton spectrum. The chemical shifts, splitting patterns, and integrals of the signals should be consistent with the number and environment of the protons in the molecule.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the 25 carbon atoms in the molecule, and their chemical shifts should be in the expected regions for the different functional groups.

-

2D NMR (optional): If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

-

Data Analysis: Compare the obtained spectra with reference spectra or predicted spectra to confirm the identity and structure of the compound.

Conclusion

7'-Methoxy-N-ABUTIE is an important tool for laboratories conducting research on synthetic cannabinoids or performing forensic analysis. As an analytical reference standard, its high purity and well-characterized properties are essential for ensuring the accuracy and reliability of analytical results. The information and protocols provided in this guide are intended to support the proper use and handling of this compound in a research setting. Researchers should always adhere to safe laboratory practices and consult relevant safety data sheets before handling this or any chemical substance.

References

- 1. caymanchem.com [caymanchem.com]

- 2. consensus.app [consensus.app]

- 3. JWH-018 - Wikipedia [en.wikipedia.org]

- 4. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 7'-Methoxy NABUTIE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7'-Methoxy NABUTIE, also known as compound 23 in seminal research, is a synthetic aminoalkylindole derivative that has emerged as a noteworthy subject for investigation within the field of cannabinoid receptor ligands. Its structural design and initial biological evaluations suggest a potential therapeutic utility, particularly in the context of substance abuse disorders. This technical guide provides a comprehensive overview of the current knowledge surrounding 7'-Methoxy NABUTIE, focusing on its biochemical activity, underlying signaling mechanisms, and detailed experimental protocols to facilitate further research and development.

Core Compound Profile

7'-Methoxy NABUTIE is chemically identified as 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone. It is classified as a synthetic cannabinoid, a broad class of compounds that functionally mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Quantitative Biological Data

The primary biological targets of 7'-Methoxy NABUTIE are the cannabinoid receptors, CB1 and CB2. These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide array of physiological processes. The binding affinity and functional activity of 7'-Methoxy NABUTIE at these receptors have been characterized, revealing a distinct pharmacological profile.

| Parameter | CB1 Receptor | CB2 Receptor |

| Binding Affinity (Ki) | >1000 nM | 115 ± 21 nM |

| Functional Activity (EC50) | No Agonist Activity | 21 ± 1.2 nM |

| Maximal Efficacy (Emax) | Not Applicable | 98 ± 3% |

| Data sourced from Vasiljevik T, et al. J Med Chem. 2013;56(11):4537-50. |

These data indicate that 7'-Methoxy NABUTIE is a selective CB2 receptor agonist with negligible affinity for the CB1 receptor. This selectivity is a highly desirable characteristic for therapeutic development, as it may circumvent the psychoactive effects associated with CB1 receptor activation.

Signaling Pathways and Mechanism of Action

As a G-protein coupled receptor (GPCR) agonist, 7'-Methoxy NABUTIE initiates a cascade of intracellular signaling events upon binding to the CB2 receptor. The CB2 receptor is primarily coupled to inhibitory G-proteins (Gi/o).

Upon activation by 7'-Methoxy NABUTIE, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, the βγ subunits of the G-protein can activate other downstream effectors, such as the mitogen-activated protein kinase (MAPK) pathway. This signaling cascade is central to the immunomodulatory functions of the CB2 receptor.

Potential Research Areas and Experimental Workflows

The selective CB2 agonist profile of 7'-Methoxy NABUTIE opens up several promising avenues for future research, primarily centered on its potential therapeutic applications in conditions with an inflammatory or immune component, and in disorders where the endocannabinoid system is dysregulated, such as alcohol use disorder.

Elucidation of Anti-inflammatory and Immunomodulatory Effects

Given the high expression of CB2 receptors on immune cells, a primary research focus should be the comprehensive characterization of 7'-Methoxy NABUTIE's anti-inflammatory and immunomodulatory properties.

Investigation into the Treatment of Alcohol Use Disorder

The initial study by Vasiljevik et al. highlighted the potential of dual CB1 receptor antagonists/CB2 receptor agonists in reducing alcohol self-administration. Although 7'-Methoxy NABUTIE is a selective CB2 agonist, its effects on alcohol-related behaviors warrant further investigation.

Neuropathic Pain and Neuroinflammation

CB2 receptor agonists have shown promise in preclinical models of neuropathic pain and neurodegenerative diseases associated with neuroinflammation. The high selectivity of 7'-Methoxy NABUTIE makes it an ideal candidate for exploring these therapeutic avenues.

Experimental Protocols

Synthesis of 7'-Methoxy NABUTIE

The synthesis of 7'-Methoxy NABUTIE can be achieved through a multi-step process starting from 7-methoxy-1H-indole.

Step 1: N-Alkylation of 7-methoxy-1H-indole

-

To a solution of 7-methoxy-1H-indole in a suitable aprotic solvent (e.g., dimethylformamide), add a base such as sodium hydride at 0 °C.

-

Stir the mixture for 30 minutes.

-

Add 1-bromobutane and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting 1-butyl-7-methoxy-1H-indole by column chromatography.

Step 2: Friedel-Crafts Acylation

-

To a solution of 1-naphthaleneacetyl chloride in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride.

-

Add a solution of 1-butyl-7-methoxy-1H-indole in the same solvent dropwise.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction with ice-water and extract the product.

-

Purify the final product, 7'-Methoxy NABUTIE, by column chromatography.

Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol determines the binding affinity (Ki) of 7'-Methoxy NABUTIE for cannabinoid receptors.

-

Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin, pH 7.4.

-

Competition Binding: Incubate the cell membranes (20-40 µg of protein) with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940) and varying concentrations of 7'-Methoxy NABUTIE.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity (agonist efficacy and potency) of 7'-Methoxy NABUTIE at cannabinoid receptors.

-

Membrane Preparation: Use membranes from CHO cells expressing human CB1 or CB2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/mL bovine serum albumin, pH 7.4.

-

Reaction Mixture: To the membranes, add GDP (10 µM), [³⁵S]GTPγS (0.1 nM), and varying concentrations of 7'-Methoxy NABUTIE.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of 7'-Methoxy NABUTIE to determine the EC50 and Emax values.

Conclusion

7'-Methoxy NABUTIE represents a valuable pharmacological tool and a potential therapeutic lead due to its selective agonist activity at the CB2 receptor. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore its full potential in various pathological conditions. Further in-depth studies into its anti-inflammatory, immunomodulatory, and behavioral effects are warranted and could pave the way for the development of novel therapeutics with an improved safety profile.

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 7'-Methoxy NABUTIE

For Researchers, Scientists, and Drug Development Professionals

Introduction

7'-Methoxy NABUTIE, also known as 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone, is an aminoalkylindole derivative with potential applications in scientific research, particularly in the study of cannabinoid receptors. This document provides a detailed protocol for the chemical synthesis and purification of 7'-Methoxy NABUTIE, based on established methodologies for similar compounds. The protocols are intended to be a guide for researchers and chemists in a laboratory setting.

Synthesis of 7'-Methoxy NABUTIE

The synthesis of 7'-Methoxy NABUTIE is a two-step process that begins with the N-alkylation of 7-methoxyindole, followed by a Friedel-Crafts acylation at the C3 position of the indole ring.

Step 1: Synthesis of 1-Butyl-7-methoxy-1H-indole

The first step involves the N-alkylation of 7-methoxyindole with 1-bromobutane. This reaction is carried out under basic conditions to deprotonate the indole nitrogen, facilitating its nucleophilic attack on the alkyl halide.

Experimental Protocol:

-

To a suspension of potassium hydroxide (KOH) (5 equivalents) in N,N-dimethylformamide (DMF) (approximately 13 mL per 1 equivalent of indole), add 7-methoxyindole (1 equivalent).

-

Stir the mixture at room temperature (21°C) for one hour.

-

Add 1-bromobutane (1.375 equivalents) to the reaction mixture.

-

Heat the mixture to 50°C and stir overnight.

-

Upon completion of the reaction (monitored by TLC), pour the mixture into water (15 mL).

-

Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the resulting residue by flash column chromatography on silica gel using a mixture of ethyl acetate and n-hexanes as the eluent to yield 1-butyl-7-methoxy-1H-indole as a clear oil.

| Reactant/Reagent | Molar Ratio (to 7-methoxyindole) |

| 7-Methoxyindole | 1 |

| Potassium Hydroxide (KOH) | 5 |

| 1-Bromobutane | 1.375 |

| N,N-Dimethylformamide (DMF) | Solvent |

Step 2: Synthesis of 7'-Methoxy NABUTIE (1-(1-Butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone)

The second step is the acylation of the synthesized 1-butyl-7-methoxy-1H-indole with 1-naphthaleneacetyl chloride. This is a Friedel-Crafts acylation reaction, typically catalyzed by a Lewis acid, that introduces the naphthalenoyl group at the electron-rich C3 position of the indole ring.

Experimental Protocol:

-

Dissolve 1-butyl-7-methoxy-1H-indole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining the temperature at 0°C.

-

To this mixture, add a solution of 1-naphthaleneacetyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise.

-

Allow the reaction mixture to stir at 0°C for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 7'-Methoxy NABUTIE.

| Reactant/Reagent | Molar Ratio (to 1-Butyl-7-methoxy-1H-indole) |

| 1-Butyl-7-methoxy-1H-indole | 1 |

| 1-Naphthaleneacetyl Chloride | 1.1 |

| Aluminum Chloride (AlCl₃) | Catalyst |

| Dichloromethane | Solvent |

Purification Protocol for 7'-Methoxy NABUTIE

The crude 7'-Methoxy NABUTIE is purified by column chromatography to obtain the final product with high purity.

Experimental Protocol:

-

Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.

-

Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Add a layer of sand on top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude 7'-Methoxy NABUTIE in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. The optimal solvent gradient should be determined by thin-layer chromatography (TLC) analysis of the crude product.

-

-

Fraction Collection and Analysis:

-

Collect fractions as the solvent elutes from the column.

-

Monitor the collected fractions by TLC to identify those containing the pure product. A common visualization method for indole-containing compounds on TLC plates is staining with an Ehrlich's reagent solution, which typically produces a characteristic color.

-

-

Isolation of Pure Product:

-

Combine the fractions containing the pure 7'-Methoxy NABUTIE.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product as a solid.

-

Visualizations

Caption: Synthetic workflow for 7'-Methoxy NABUTIE.

Caption: Purification workflow for 7'-Methoxy NABUTIE.

Application Notes and Protocols for the Analytical Detection of 7'-Methoxy NABUTIE

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is a notable lack of specific, published, and validated analytical methods for 7'-Methoxy NABUTIE in the public domain. The following application notes and protocols are based on established analytical methodologies for structurally similar synthetic cannabinoids, particularly indole-based compounds. These methods should be considered as templates and will require full validation for the specific analysis of 7'-Methoxy NABUTIE to ensure accuracy, precision, and reliability.

Introduction